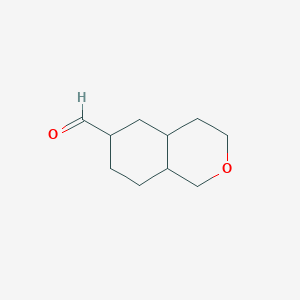

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

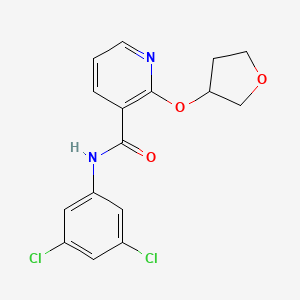

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde, also known as isochroman-6-carbaldehyde, is a cyclic organic compound with the molecular formula C9H12O2. It is a colorless liquid with a pleasant odor and is widely used in the field of organic chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Steroid Compounds

This compound has been used in the synthesis of steroid compounds. Specifically, it has been used in the total syntheses of steroid diketones of the cis-cis series by condensation with 2-methyl 2-cyclopenten-1-one . This process is part of the broader field of organic synthesis, where complex organic compounds are constructed by connecting simple ones together .

Synthesis of D-homosteroid Diketones

The compound has also been used in the synthesis of some D-homosteroid diketones of the cis-cis series having a 15-keto group. This was achieved by condensation with 2-methyl-2-cyclohexen-1-one . This is another example of its use in organic synthesis .

Production of Tetracyclic Hydroxy Diketone

The compound can be reduced with aluminum isopropoxide to yield a product which, when condensed with p-benzoquinone, yields a tetracyclic hydroxy diketone . This showcases its potential in the production of complex organic structures .

Synthesis of Benzopyran-annulated Pyrano[2,3-c]pyrazoles

The compound has been used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities .

Production of Aminobenzopyran Frameworks

The compound has been used in the production of aminobenzopyran frameworks. This was achieved after nitro-containing products were reduced in tandem with iron (II) in an acidic medium . This demonstrates its versatility in the synthesis of various organic structures .

Potential Use in Medicinal Chemistry

Given the compound’s role in the synthesis of various organic structures, it has potential applications in medicinal chemistry. For instance, the benzopyran-annulated pyrano[2,3-c]pyrazoles synthesized using this compound have shown promising human Chk1 kinase growth inhibition , indicating potential use in the development of new therapeutic agents .

Propiedades

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h6,8-10H,1-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJLNJYLCFSLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCCC2CC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)

![2-[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2518226.png)

![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)

![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)